molecular formula C12H13O4- B1676714 Monobutyl phthalate CAS No. 131-70-4

Monobutyl phthalate

Cat. No.: B1676714
CAS No.: 131-70-4
M. Wt: 221.23 g/mol
InChI Key: YZBOVSFWWNVKRJ-UHFFFAOYSA-M
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Description

Monobutyl phthalate is an organic compound with the condensed structural formula CH₃(CH₂)₃OOCC₆H₄COOH. It is a white solid that features both a butyl ester group and a carboxylic acid group. This compound is the major metabolite of dibutyl phthalate and has attracted attention as a potential endocrine disruptor .

Mechanism of Action

Target of Action

Monobutyl phthalate (MBP) is an organic compound that is the major metabolite of dibutyl phthalate . It has attracted attention as a potential endocrine disruptor . The primary targets of MBP are endocrine-related pathways, particularly those involved in steroidogenesis . It has been reported to have anti-androgenic properties .

Mode of Action

MBP interacts with its targets by disrupting normal hormonal activity. It has been found to affect the synthesis, transport, and metabolism of hormones . This disruption can lead to various physiological changes, including reproductive health issues and physical development problems .

Biochemical Pathways

MBP affects several biochemical pathways. It has been found to stimulate the ire-xbp1 pathway of endoplasmic reticulum (ER) stress, leading to apoptosis and autophagy . Additionally, MBP has been connected to reports of reactive oxygen species (ROS) accumulation . It can also induce ferroptosis in reproductive damage through the tumor necrosis factor (TNF)/interleukin-6 (IL-6)/signal transducer and activator of transcription 3 (STAT3) signaling pathway .

Pharmacokinetics

The pharmacokinetics of MBP involve rapid metabolism and elimination. MBP is metabolized to MBP glucuronide within 5 minutes, and both MBP and MBP glucuronide disappear from maternal and fetal plasma within 24 hours of dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for quick bioavailability and elimination from the body .

Result of Action

The molecular and cellular effects of MBP’s action are significant. It has been associated with ROS accumulation, sperm destruction, and reproductive damage . MBP can induce mitochondrial structural damage of chloride cells after 96 hours of continuous exposure . It also interferes with ATP synthesis and ion transport . Furthermore, MBP can induce hepatotoxicity, leading to an imbalance of membrane ion homeostasis and liver damage .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of MBP. As an environmental endocrine disruptor, MBP poses a potential threat to living organisms . Chronic exposure to MBP in the environment can lead to various health issues, including hormone-associated cancers . Therefore, it is crucial to monitor and evaluate the biological burden of MBP in humans and understand the potential mechanisms of the etiological link between pervasive exposure to MBP and the development of chronic diseases such as cancer .

Biochemical Analysis

Biochemical Properties

Monobutyl phthalate is the active monoester metabolite of dibutyl phthalate . It has been found to have anti-androgenic effects . It is also a known embryotoxin . MBP is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Cellular Effects

This compound has been connected to reports of reactive oxygen species (ROS) accumulation, sperm destruction, and reproductive damage . In pancreatic beta cells, it has been shown to cause moderate cytotoxicity with a time-dependent increase in effectiveness . It has also been found to decrease cell viability and increase total oxidant levels .

Molecular Mechanism

This compound has been found to induce ferroptosis in TM3 cells, a type of non-apoptotic, controlled oxidative damage-related cell death . This is usually connected with reactive oxygen species and lipid peroxidation . It has been found to stimulate the ire-xbp1 pathway of ER stress, leading to apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Dosage Effects in Animal Models

In animal models, it has been found that this compound may be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .

Metabolic Pathways

This compound is the major metabolite of dibutyl phthalate . It is also the secondary metabolite of butyl benzyl phthalate . It hydrolyses to phthalic acid and 1-butanol .

Transport and Distribution

Phthalates, including this compound, are easily leached into the environment because they are not covalently bound .

Preparation Methods

Monobutyl phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction involves the use of water and an acid or base catalyst to break down dibutyl phthalate into this compound and butanol. Industrial production methods typically involve the use of large-scale reactors and controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Monobutyl phthalate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and butanol .

Comparison with Similar Compounds

Monobutyl phthalate is similar to other phthalate esters, such as:

This compound is unique in its specific endocrine-disrupting effects and its role as a major metabolite of dibutyl phthalate .

Properties

IUPAC Name

2-butoxycarbonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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